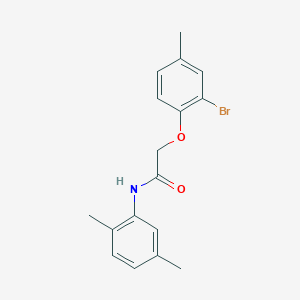
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, also known as MPAA, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAA is a pyrrolidine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
科学研究应用
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to possess a range of biological activities, making it a promising candidate for the development of new drugs. Its anti-inflammatory and analgesic properties have been demonstrated in animal models, indicating its potential use in the treatment of pain and inflammation. 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is not fully understood, but it is thought to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting COX, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In animal models, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to reduce pain and inflammation, indicating its potential use as an analgesic and anti-inflammatory agent. 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. Additionally, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit the growth of bacteria, indicating its potential use as an antibiotic.
实验室实验的优点和局限性
The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been optimized to achieve high yields and purity, making it a viable candidate for further research. 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has also been shown to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, there are some limitations to the use of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the effects of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione on human subjects are not yet known, and further research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione. One area of research could focus on elucidating the mechanism of action of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, which would provide insight into its potential use as a therapeutic agent. Another area of research could focus on the development of new drugs based on the structure of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, which could lead to the discovery of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to determine the effects of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione on human subjects, which could pave the way for the development of new drugs for the treatment of pain, inflammation, and cancer.
合成方法
The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione involves the reaction of 4-methoxyphenylacetic acid with phthalic anhydride in the presence of polyphosphoric acid to form the corresponding pyrrolidine-2,5-dione intermediate. The intermediate is then reacted with 4-(piperidin-1-yl)aniline in the presence of triethylamine to yield 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione. The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been optimized to achieve high yields and purity, making it a viable candidate for further research.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-19-11-9-18(10-12-19)25-21(26)15-20(22(25)27)23-16-5-7-17(8-6-16)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDRIMGJQQFAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379647.png)
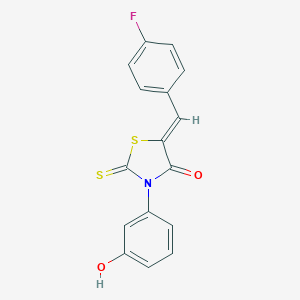
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B379652.png)
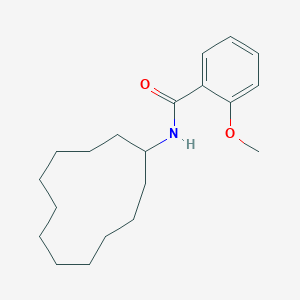
![2-[2-[4-(4-Fluorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379655.png)
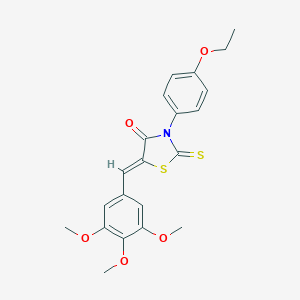
![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)
![2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379661.png)
![2-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379662.png)
![1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B379666.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379667.png)
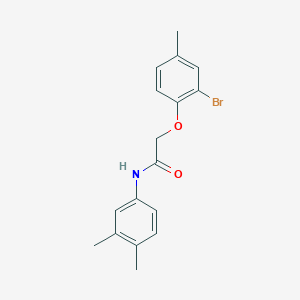
![Methyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379669.png)
